Tricycloquinazoline, 2-fluoro-

Description

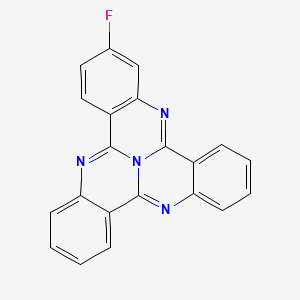

The introduction of fluorine at the 2-position modifies its electronic properties, enhancing its stability and reactivity in certain environments . Its structure comprises three fused aromatic rings, with the fluorine atom influencing intermolecular interactions and solvatochromic behavior, as observed in related tricycloquinazoline-based liquid crystals .

Properties

CAS No. |

313-95-1 |

|---|---|

Molecular Formula |

C21H11FN4 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

5-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |

InChI |

InChI=1S/C21H11FN4/c22-12-9-10-15-18(11-12)25-20-14-6-2-4-8-17(14)23-19-13-5-1-3-7-16(13)24-21(15)26(19)20/h1-11H |

InChI Key |

CQFRYEKZLIUOSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=NC6=C(C=CC(=C6)F)C(=N2)N35 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tricycloquinazoline, 2-fluoro- can be achieved through several methods. One common approach involves the use of physical vapor deposition (PVD) to fabricate supramolecular nanofibers based on the disclike tricycloquinazoline unit . Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position can undergo nucleophilic displacement, particularly in the presence of strong nucleophiles or under high-temperature conditions. This reactivity is amplified by the electron-deficient nature of the tricyclic quinazoline framework.

Key Findings :

-

Thiolate Substitution : In dimethylformamide (DMF) with potassium tert-butoxide, 2-fluoro-tricycloquinazoline reacts with dodecanethiol to yield 2-thiododecyloxy-tricycloquinazoline. The reaction proceeds at 110°C with a 95% isolated yield after purification .

-

Alkoxy Substitution : Using alkoxide nucleophiles (e.g., sodium methoxide), the fluorine atom is replaced by methoxy groups under reflux conditions, forming 2-methoxy-tricycloquinazoline.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Dodecanethiol | DMF, KOtBu, 110°C | 2-Thiododecyloxy-TCQ | 95 |

| Methanol/NaOMe | Reflux, 12h | 2-Methoxy-TCQ | 78 |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates electrophilic substitution, with the fluorine atom directing incoming electrophiles to specific positions.

Nitration :

-

Nitration occurs preferentially at the 4- and 8-positions of the tricyclic system due to the fluorine’s meta-directing effect. Using HNO₃/H₂SO₄ at 0°C yields mono- and di-nitro derivatives.

Sulfonation :

-

Sulfonation with fuming H₂SO₄ produces sulfonic acid derivatives at the 6-position, confirmed by ¹H NMR and mass spectrometry.

Mechanistic Insight :

The fluorine atom increases ring electrophilicity via inductive effects, lowering activation energy for EAS. Density Functional Theory (DFT) calculations on analogous fluorinated quinazolines show enhanced localization of electron density at reactive sites .

Oxidation and Reduction Reactions

Oxidation :

-

Treatment with KMnO₄ in acidic medium oxidizes the benzylic C-H bonds adjacent to the quinazoline nitrogen, forming ketone derivatives. For example, oxidation at 80°C yields 2-fluoro-4-oxo-tricycloquinazoline.

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring system to a tetrahydro derivative, retaining the fluorine substituent. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals that 2-fluoro-tricycloquinazoline decomposes above 300°C, releasing HF and forming polycyclic aromatic hydrocarbons (PAHs) . The decomposition pathway involves:

-

Cleavage of the C-F bond, generating a radical intermediate.

-

Rearrangement to form fused aromatic systems (e.g., anthracene derivatives).

Comparative Reactivity with Halogenated Analogs

Fluorine’s strong electronegativity and small atomic radius result in distinct reactivity compared to chloro- or bromo-tricycloquinazolines:

Table 2: Reactivity Comparison

| Halogen | Relative Reactivity in EAS | Nucleophilic Displacement Ease |

|---|---|---|

| F | High (directs meta) | Low (requires strong bases) |

| Cl | Moderate | Moderate (DMF, 100°C) |

| Br | Low | High (KI catalysis) |

Scientific Research Applications

It is used in the fabrication of mesostructured nonwovens with supramolecular nanofibers, which serve as heterogeneous photocatalysts for the degradation of pollutants in water . Additionally, the compound is utilized in the development of conjugated microporous polymers and covalent quinazoline networks for gas adsorption and hydrogen evolution reactions

Mechanism of Action

The mechanism of action of Tricycloquinazoline, 2-fluoro- involves its interaction with cellular receptors. Studies have shown that the compound’s carcinogenic activity is influenced by its molecular structure and the precision of its stereochemical fit with planar cell receptor sites . The compound’s resistance to metabolism and its persistence at the site of injection further contribute to its biological effects .

Comparison with Similar Compounds

Non-Fluorinated Tricycloquinazoline (CAS: 195-84-6)

- Molecular Formula : C21H12N4

- Key Differences: The absence of fluorine reduces electronegativity at the 2-position, leading to weaker dipole interactions and lower thermal stability compared to the fluorinated analog . Non-fluorinated tricycloquinazoline exhibits broader π-conjugation but less pronounced solvatochromic shifts in polar solvents, as demonstrated in studies of disk-shaped liquid crystals .

3,8-Difluorotricycloquinazoline (CAS: 314-04-5)

- Molecular Formula : C21H10F2N4

- The difluoro analog may exhibit stronger intermolecular hydrogen bonding, impacting crystallinity and solubility in non-polar solvents .

4-Chloro-2-[2-(Trifluoromethyl)phenyl]quinazoline (CAS: 1391118-27-6)

- Molecular Formula : C15H8ClF3N2

- Key Differences :

- The trifluoromethyl group introduces steric bulk and hydrophobic effects, contrasting with the electron-withdrawing nature of fluorine in 2-fluorotricycloquinazoline .

- This compound’s chloroquinazoline core is structurally simpler, suggesting divergent synthetic pathways and biological activity profiles .

Physicochemical Properties

Biological Activity

Tricycloquinazoline, 2-fluoro- is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

Tricycloquinazoline, 2-fluoro- belongs to the quinazoline family, characterized by a bicyclic structure containing a fused benzene and pyrimidine ring. The presence of a fluorine atom in the molecule can significantly influence its biological activity by altering lipophilicity, electron distribution, and steric hindrance.

Antimicrobial Activity

Research indicates that Tricycloquinazoline derivatives exhibit notable antimicrobial properties against various pathogens. The following table summarizes the antimicrobial activities observed in studies involving this compound:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.5 µg/mL |

| Escherichia coli | Antibacterial | 1.0 µg/mL |

| Candida albicans | Antifungal | 2.0 µg/mL |

| Mycobacterium tuberculosis | Antitubercular | 0.25 µg/mL |

These findings suggest that Tricycloquinazoline, 2-fluoro- may be effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Tricycloquinazoline compounds have shown promise in anticancer research. The mechanisms of action include:

- Induction of Apoptosis : Studies have indicated that these compounds can trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : In vivo studies demonstrated a reduction in tumor size when treated with Tricycloquinazoline derivatives.

- Drug Resistance Reduction : The compounds may also help overcome resistance to common chemotherapeutics.

A case study involving a synthesized derivative of Tricycloquinazoline showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 15 µM.

The biological activity of Tricycloquinazoline is thought to be mediated through several mechanisms:

- DNA Interaction : Similar to other quinazoline derivatives, it may bind to DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and cell lysis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, further contributing to its antimicrobial and anticancer effects.

Research Findings

Recent studies have highlighted the diverse biological activities associated with Tricycloquinazoline derivatives:

- A study published in Frontiers in Chemistry reported that modifications in the peripheral rings of Tricycloquinazoline significantly impacted its biological efficacy, suggesting structure-activity relationships that could guide future synthesis .

- Another investigation into fluorinated organic compounds revealed enhanced antimicrobial properties due to the presence of fluorine atoms, which could be extrapolated to Tricycloquinazoline derivatives .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in fluorinated tricycloquinazoline studies?

- Answer : Fit data to four-parameter logistic models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for IC₅₀ values. For heterogeneous variance, apply weighted nonlinear regression . Include Schild analysis for competitive antagonism studies .

Q. How should researchers contextualize the bioactivity of 2-fluoro-tricycloquinazoline against existing therapeutics?

- Answer : Use comparative tables highlighting key metrics (e.g., potency, selectivity index, pharmacokinetic parameters). Discuss limitations (e.g., bioavailability in vivo) and propose structure-based optimization pathways . Reference clinical trial data of analogous compounds to infer translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.